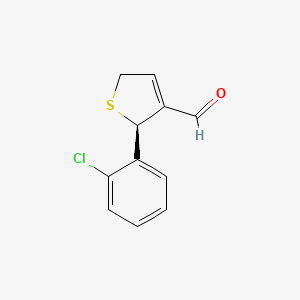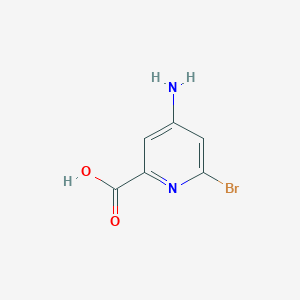
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is a chemical compound with a unique structure that combines acetic acid and a cyclopentene ring substituted with a methanesulfonyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester typically involves the esterification of acetic acid with a cyclopentene derivative. One common method includes the reaction of cyclopent-2-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyloxy derivative. This intermediate is then reacted with acetic anhydride to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).
Major Products
Substitution: Corresponding amine or thiol derivatives.
Reduction: Cyclopent-2-en-1-ol derivatives.
Oxidation: Epoxides or diols.
Wissenschaftliche Forschungsanwendungen
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release acetic acid, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid (1R,4R)-4-hydroxy-cyclopent-2-enyl ester: Similar structure but with a hydroxy group instead of a methanesulfonyloxy group.
Acetic acid (1R,4R)-4-chloro-cyclopent-2-enyl ester: Contains a chloro group instead of a methanesulfonyloxy group.
Uniqueness
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is unique due to the presence of the methanesulfonyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H12O5S |
|---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
[(1R,4R)-4-methylsulfonyloxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H12O5S/c1-6(9)12-7-3-4-8(5-7)13-14(2,10)11/h3-4,7-8H,5H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
LHBUVAXRZPBSKQ-YUMQZZPRSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@H](C=C1)OS(=O)(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(C=C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)

![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)


![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)



![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)

![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)

